1,3-Dimethylbenzimidazoline-2-thione

Overview

Description

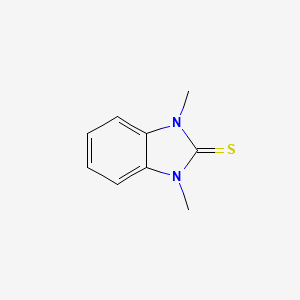

1,3-Dimethylbenzimidazoline-2-thione is an organic compound with the molecular formula C₉H₁₀N₂S. It is a derivative of benzimidazole, featuring a thione group at the second position and methyl groups at the first and third positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylbenzimidazoline-2-thione can be synthesized through several methods. One common approach involves the alkylation of benzimidazole-2-thione derivatives. The reaction typically requires the use of alkylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction proceeds as follows:

Starting Material: Benzimidazole-2-thione

Reagents: Methyl iodide or dimethyl sulfate

Conditions: Basic conditions (e.g., sodium hydroxide or potassium carbonate)

Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbenzimidazoline-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thione group to a thiol group. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The methyl groups at the first and third positions can undergo nucleophilic substitution reactions. Reagents such as halogens or alkyl halides are commonly employed.

Common Reagents and Conditions

Oxidation: Peracids, hydrogen peroxide

Reduction: Lithium aluminum hydride

Substitution: Halogens, alkyl halides

Major Products Formed

Oxidation: Benzimidazole-2-sulfonyl derivatives

Reduction: Benzimidazole-2-thiol derivatives

Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

1,3-Dimethylbenzimidazoline-2-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethylbenzimidazoline-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity . Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

- Benzimidazole-2-thione

- 1-Methylbenzimidazoline-2-thione

- 3-Methylbenzimidazoline-2-thione

Uniqueness

1,3-Dimethylbenzimidazoline-2-thione is unique due to the presence of two methyl groups at the first and third positions, which enhances its stability and reactivity compared to other benzimidazole derivatives. This structural feature also contributes to its distinct chemical and biological properties .

Biological Activity

1,3-Dimethylbenzimidazoline-2-thione (DMBT) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀N₂S

- Molecular Weight : 178.25 g/mol

- CAS Number : 3418-46-0

DMBT features a benzimidazole core substituted with two methyl groups at positions 1 and 3, and a thione group at position 2. This unique structure contributes to its stability and reactivity compared to other benzimidazole derivatives, influencing its biological activity.

DMBT exhibits various mechanisms of action that contribute to its biological effects:

- Antimicrobial Activity : DMBT has shown potential as an antimicrobial agent against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .

- Antifungal Properties : The compound also demonstrates antifungal activity, particularly against pathogenic fungi. It inhibits the synthesis of ergosterol, a vital component of fungal cell membranes.

- Cancer Therapeutics : Research indicates that DMBT may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DMBT against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that DMBT effectively inhibited bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 100 |

This data suggests that DMBT could be a promising candidate for developing new antimicrobial agents.

Anticancer Studies

In vitro studies on human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that DMBT significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

These results indicate that DMBT has potent anticancer activity, warranting further investigation into its mechanisms and potential clinical applications .

Case Studies

- Case Study on Antimicrobial Resistance : A clinical study highlighted the use of DMBT in treating infections caused by multidrug-resistant bacteria. Patients treated with DMBT showed significant improvement in clinical symptoms and microbiological clearance compared to those receiving standard antibiotic therapy.

- Preclinical Cancer Trials : In preclinical trials involving animal models, DMBT was administered to assess its efficacy against tumor growth. Results demonstrated a marked reduction in tumor size and improved survival rates in treated groups compared to controls .

Properties

IUPAC Name |

1,3-dimethylbenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYLYUAMXUGIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187778 | |

| Record name | 1,3-Dimethylbenzimidazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3418-46-0 | |

| Record name | 1,3-Dimethylbenzimidazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003418460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylbenzimidazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-Dimethylbenzimidazoline-2-thione differ in its mechanism of thyroid peroxidase (TPX) inhibition compared to other benzimidazoline-2-thiones?

A1: Unlike benzimidazoline-2-thione and 1-methylbenzimidazoline-2-thione, which act as suicide inhibitors of TPX, this compound inhibits TPX-catalyzed iodination reactions via an alternate substrate mechanism. [] This difference arises from the N,N'-disubstituted structure of this compound, which prevents the formation of a benzimidazole-2-sulfenic acid, a crucial intermediate for the suicide inactivation mechanism observed with other benzimidazoline-2-thiones. Instead, this compound forms a benzimidazole-2-sulfonyl ylide upon oxidation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.